4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol
Overview
Description
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol (DFMPP) is a compound with a broad range of applications in the field of scientific research. It is a heterocyclic organic compound with a five-membered ring structure, consisting of two nitrogen atoms, two carbon atoms and one oxygen atom. It is a fluorinated derivative of pyrimidin-2-ol, which is an important class of heterocyclic compounds. DFMPP has been widely studied in the field of biochemistry and physiology due to its potential applications in the development of new drugs and other biotechnological applications.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. These compounds were found to have improved biological activities, with specific derivatives exhibiting potent effects. This suggests their potential application in the development of new analgesic and anti-inflammatory agents (Muralidharan, Raja, & Deepti, 2019).
Chemical Synthesis and Characterization
Research has been conducted on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds have been used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, indicating a broad application in chemical synthesis and pharmaceutical development (Sukach et al., 2015).
properties
IUPAC Name |
6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTNMQAROJFDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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